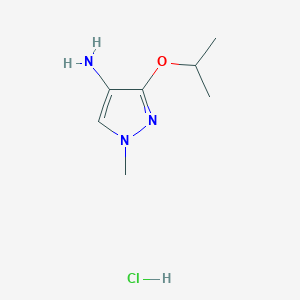
7-ethoxy-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, such as 7-ethoxy-2,3-dihydro-1H-indol-2-one, has been a topic of interest in recent years . Various methods have been reported for the synthesis of indoles, including Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Molecular Structure Analysis
The molecular structure of 7-ethoxy-2,3-dihydro-1H-indol-2-one is based on the indole scaffold, which is also known as benzopyrrole. This structure contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
Indole derivatives, including 7-ethoxy-2,3-dihydro-1H-indol-2-one, have been found to undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-ethoxy-2,3-dihydro-1H-indol-2-one include a molecular weight of 177.20 . More specific properties such as boiling point and storage conditions are not provided in the sources .Direcciones Futuras
The future directions for research on 7-ethoxy-2,3-dihydro-1H-indol-2-one and similar indole derivatives could involve exploring their diverse biological activities and potential therapeutic applications . The synthesis of various scaffolds of indole for screening different pharmacological activities is also a promising area of research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-ethoxy-2,3-dihydro-1H-indol-2-one involves the condensation of 2-ethoxyaniline with ethyl acetoacetate followed by cyclization and subsequent oxidation.", "Starting Materials": [ "2-ethoxyaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-ethoxyaniline in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and reflux for 4 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride dropwise. Reflux for an additional 2 hours.", "Step 4: Add sulfuric acid to the reaction mixture and stir for 30 minutes.", "Step 5: Add sodium nitrite to the reaction mixture and stir for 30 minutes.", "Step 6: Add sodium hydroxide to the reaction mixture and stir for 30 minutes.", "Step 7: Add hydrogen peroxide to the reaction mixture and stir for 30 minutes.", "Step 8: Filter the reaction mixture and wash the solid with water.", "Step 9: Recrystallize the solid from ethanol to obtain 7-ethoxy-2,3-dihydro-1H-indol-2-one." ] } | |
Número CAS |
1260861-22-0 |
Nombre del producto |
7-ethoxy-2,3-dihydro-1H-indol-2-one |
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



